1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene
Overview
Description
“1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene” is a chemical compound . It is also known as 1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H20O . The molecular weight is 264.36 dalton .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . The predicted boiling point is 383.93°C and the predicted melting point is 144.94°C .Scientific Research Applications
Synthesis and Optical Properties
1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene and related compounds have been studied for their synthesis and optical properties. The research by Fasina et al. (2005) involved Sonogashira cross-coupling reactions and examined the compounds for liquid crystal phase behavior and optical characteristics like absorption and emission. This research highlights the potential of such compounds in materials science, particularly in the development of novel liquid crystal materials (Fasina et al., 2005).
Chemical Synthesis Techniques
The ethoxylation of related compounds, such as ethoxy-4-nitrobenzene, was studied by Wang and Rajendran (2007). This research focused on the kinetics of the reaction under ultrasound irradiation conditions, showcasing advanced chemical synthesis techniques that could be applicable to the synthesis of this compound (Wang & Rajendran, 2007).
Material Science and Polymer Development
In material science, compounds like this compound are being explored for their role in the development of polymers and covalent organic frameworks. Uribe-Romo et al. (2011) synthesized covalent organic frameworks using a similar process, which suggests potential applications of this compound in creating new materials with specific properties like chemical and thermal stability and porosity (Uribe-Romo et al., 2011).
Corrosion Inhibition
Another area of application is in corrosion inhibition. The use of related compounds, such as 2-aminobenzene-1,3-dicarbonitriles, has been researched for their ability to inhibit corrosion in metals. This indicates that derivatives of this compound could also find utility in protective coatings and materials engineering to enhance the durability of metals (Verma, Quraishi, & Singh, 2015).
Nonlinear Optical Properties
Compounds structurally related to this compound have been studied for their nonlinear optical properties. This is significant for applications in photonics and optoelectronics, where the manipulation of light at the molecular level is crucial. The study by Amin et al. (2017) on acceptor and donor substituted alkoxy(phenyleneethynylenes) highlights this potential application area (Amin et al., 2017).
Properties
IUPAC Name |
1-ethoxy-4-[2-(4-propylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-3-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20-4-2/h6-9,12-15H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYDYACXLFCGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346186 | |
Record name | 1-Ethoxy-4-[(4-propylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39969-29-4 | |
Record name | 1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39969-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-4-[(4-propylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-[2-(4-ethoxyphenyl)ethynyl]-4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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